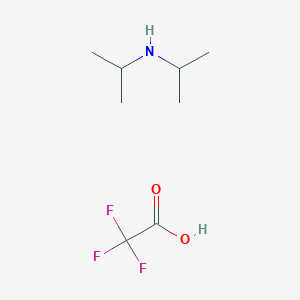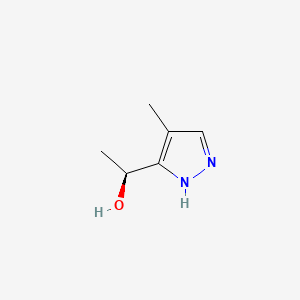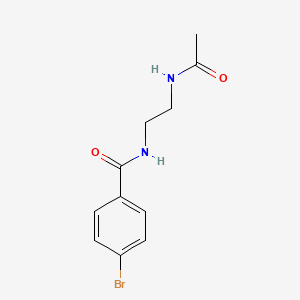
4-(Octyloxy)benzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Octyloxy)benzaldehyde oxime is an organic compound with the molecular formula C15H23NO2 It is a derivative of benzaldehyde oxime, where the benzene ring is substituted with an octyloxy group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-(Octyloxy)benzaldehyde oxime can be synthesized through the condensation of 4-(octyloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in a solvent such as methanol at room temperature, yielding the oxime as a product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Octyloxy)benzaldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as N-chlorosuccinimide in dimethylformamide (DMF) can be used to oxidize the oxime to a nitrile.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to convert the oxime to an amine.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Benzonitrile derivatives.
Reduction: Corresponding amines.
Substitution: Substituted oxime derivatives.
Applications De Recherche Scientifique
4-(Octyloxy)benzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a potential ligand for receptor studies.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Octyloxy)benzaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The octyloxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-bound proteins.
Comparaison Avec Des Composés Similaires
Benzaldehyde oxime: The parent compound without the octyloxy substitution.
4-Methoxybenzaldehyde oxime: A similar compound with a methoxy group instead of an octyloxy group.
4-Ethoxybenzaldehyde oxime: A compound with an ethoxy group substitution.
Uniqueness: 4-(Octyloxy)benzaldehyde oxime is unique due to the presence of the long octyloxy chain, which imparts distinct physical and chemical properties. This substitution enhances its solubility in organic solvents and its ability to interact with hydrophobic environments, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H23NO2 |
|---|---|
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
(NE)-N-[(4-octoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C15H23NO2/c1-2-3-4-5-6-7-12-18-15-10-8-14(9-11-15)13-16-17/h8-11,13,17H,2-7,12H2,1H3/b16-13+ |
Clé InChI |
PUFQYBJCWNHCIH-DTQAZKPQSA-N |
SMILES isomérique |
CCCCCCCCOC1=CC=C(C=C1)/C=N/O |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


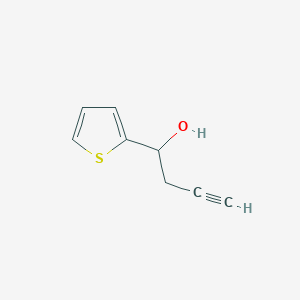

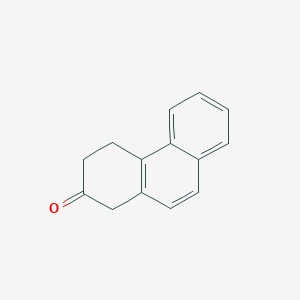
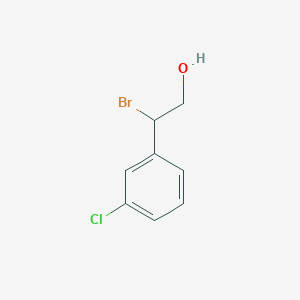
![2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14903491.png)
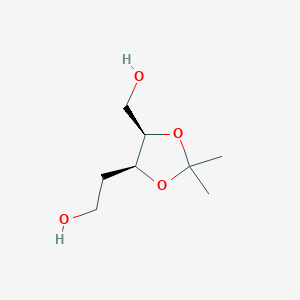

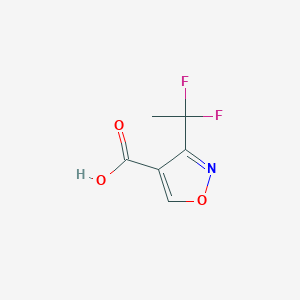
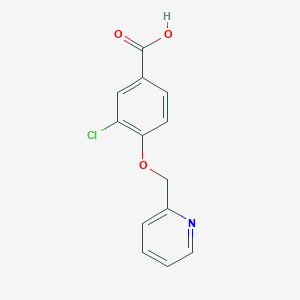
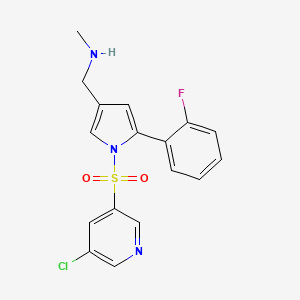
![4-(5-{(E)-[2-({[(3-methylphenoxy)acetyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid (non-preferred name)](/img/structure/B14903536.png)
